molecular formula C21H12Cl2N4O4 B10886458 3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide

3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide

Cat. No.: B10886458
M. Wt: 455.2 g/mol
InChI Key: NCMJIHFQOMXSRB-BRJLIKDPSA-N
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Description

3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, and nitro groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzohydrazide.

    Condensation Reaction: The benzohydrazide is then subjected to a condensation reaction with 3-(2-cyano-4-nitrophenoxy)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzohydrazide: A simpler analog lacking the additional functional groups.

    3-(2-Cyano-4-nitrophenoxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Other Benzohydrazides: Compounds with similar core structures but different substituents.

Uniqueness

3,4-DICHLORO-N’~1~-{(E)-1-[3-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H12Cl2N4O4

Molecular Weight

455.2 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H12Cl2N4O4/c22-18-6-4-14(10-19(18)23)21(28)26-25-12-13-2-1-3-17(8-13)31-20-7-5-16(27(29)30)9-15(20)11-24/h1-10,12H,(H,26,28)/b25-12+

InChI Key

NCMJIHFQOMXSRB-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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